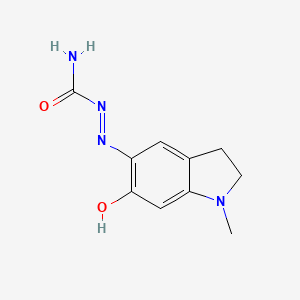
2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxy group, a mercapto group, and an ethoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine typically involves multi-step organic reactions One common synthetic route includes the reaction of a pyrrolidine derivative with ethyl chloroformate to introduce the ethoxycarbonyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carboxy group can be reduced to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include disulfides, alcohols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The ethoxycarbonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Carboxy-2-mercaptoethylimino)-5-methoxycarbonylpyrrolidine: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
2-(1-Carboxy-2-mercaptoethylimino)-5-propoxycarbonylpyrrolidine: Similar structure but with a propoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
| 113561-33-4 | |
Molekularformel |
C10H16N2O4S |
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
2-[(2-ethoxycarbonyl-3,4-dihydro-2H-pyrrol-5-yl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H16N2O4S/c1-2-16-10(15)6-3-4-8(11-6)12-7(5-17)9(13)14/h6-7,17H,2-5H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
SWNGGCWRPBOORI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC(=N1)NC(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



